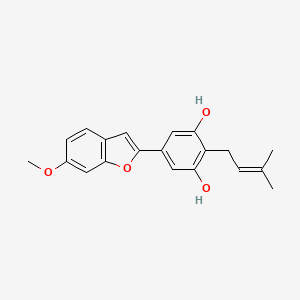

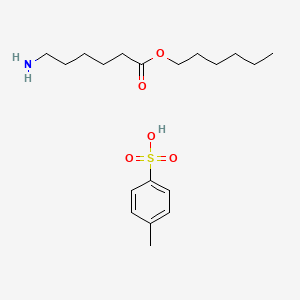

1-(4-カルボキシブチル)インドール-3-カルボン酸

概要

説明

- PB-22 N-ペンタノイル酸-3-カルボキシインドール代謝物(CAS 1630022-95-5)は、合成カンナビノイドです。

- 構造的には、JWH-018などの強力なアミノアルキルインドールと類似しています。

- この化合物の生理学的および毒性学的特性は、完全に特性評価されていません .

科学的研究の応用

- Research on PB-22 N-pentanoic acid-3-carboxyindole metabolite is limited, but it has potential applications in various fields:

Forensic Chemistry & Toxicology: Used as an analytical reference standard.

Cannabinoid Research: Studied alongside other synthetic cannabinoids.

Medicine and Industry: Its specific applications in medicine and industry require further exploration.

作用機序

- PB-22 N-ペンタノイル酸-3-カルボキシインドール代謝物がその効果を発揮する正確なメカニズムは、まだわかっていません。

- 分子標的と関与する経路を特定するには、さらなる研究が必要です。

生化学分析

Biochemical Properties

1-(4-Carboxybutyl)indole-3-carboxylic acid, like other indole derivatives, is synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . It interacts with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

The cellular effects of 1-(4-Carboxybutyl)indole-3-carboxylic acid are not explicitly documented in the literature. Indole derivatives are known to impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

1-(4-Carboxybutyl)indole-3-carboxylic acid is likely involved in the metabolic pathways of indole derivatives, which are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

準備方法

- 残念ながら、PB-22 N-ペンタノイル酸-3-カルボキシインドール代謝物の具体的な合成経路および工業的生産方法は、文献には広く記載されていません。

- 研究者は通常、化学合成によってこの化合物を得ますが、詳細なプロトコルは不足しています。

化学反応の分析

- PB-22 N-ペンタノイル酸-3-カルボキシインドール代謝物は、酸化、還元、置換などのさまざまな反応を起こすと考えられます。

- これらの反応に使用される一般的な試薬と条件は、十分に確立されていません。

- これらの反応から生成される主要な生成物は、まだ徹底的に調査されていません。

科学研究への応用

- PB-22 N-ペンタノイル酸-3-カルボキシインドール代謝物に関する研究は限られていますが、さまざまな分野で潜在的な応用があります。

法化学および毒性学: 分析用標準物質として使用されます。

カンナビノイド研究: 他の合成カンナビノイドと共に研究されています。

医学および工業: 医学および工業における具体的な用途は、さらなる探求が必要です。

類似化合物との比較

- PB-22 N-ペンタノイル酸-3-カルボキシインドール代謝物の独自性は、JWH-018やその他のアミノアルキルインドールとの構造的類似性にあります。

- 同様の化合物には、JWH-018、PB-22、およびその他の合成カンナビノイドが含まれます。

特性

IUPAC Name |

1-(4-carboxybutyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(17)7-3-4-8-15-9-11(14(18)19)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBRLAVKGLDFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043150 | |

| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-95-5 | |

| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butanone, 4-bicyclo[1.1.1]pent-2-yl- (9CI)](/img/new.no-structure.jpg)

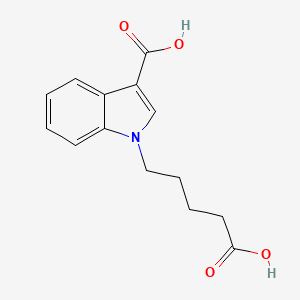

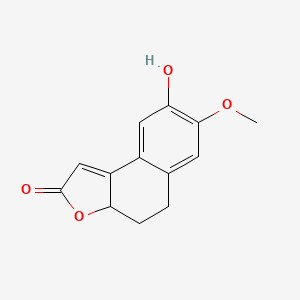

![(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B592924.png)